molecular formula C8H8BrNO2 B11778915 2-Bromo-6-(oxetan-3-yloxy)pyridine

2-Bromo-6-(oxetan-3-yloxy)pyridine

Cat. No.: B11778915
M. Wt: 230.06 g/mol
InChI Key: PGQWAKZYRMOMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(oxetan-3-yloxy)pyridine is a heterocyclic organic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position and an oxetane ring attached to the 6-position of a pyridine ring. It is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(oxetan-3-yloxy)pyridine typically involves the reaction of 2-bromo-6-hydroxypyridine with oxetane in the presence of a base. The reaction is carried out under inert atmosphere conditions, usually at low temperatures (2-8°C) to prevent decomposition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(oxetan-3-yloxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Ring-Opening Reactions: Acidic or basic catalysts are used to open the oxetane ring.

Major Products Formed

Scientific Research Applications

2-Bromo-6-(oxetan-3-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(oxetan-3-yloxy)pyridine
  • 2-Bromo-4-(oxetan-3-yloxy)pyridine
  • 2-Bromo-5-(oxetan-3-yloxy)pyridine

Uniqueness

2-Bromo-6-(oxetan-3-yloxy)pyridine is unique due to the specific positioning of the bromine atom and the oxetane ring on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-bromo-6-(oxetan-3-yloxy)pyridine

InChI

InChI=1S/C8H8BrNO2/c9-7-2-1-3-8(10-7)12-6-4-11-5-6/h1-3,6H,4-5H2

InChI Key

PGQWAKZYRMOMHA-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=NC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.